REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Br:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19]>>[Br-:7].[CH2:19]([N+:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH3:8] |f:2.3|
|
Name
|
IR2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
alcohol
|
Quantity
|
64.2 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
glycol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
glycol ether
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
20.7 g
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
65.1 g
|
Type
|
reactant
|
Smiles
|
BrCCCCCCCCCCCC
|
Type
|
CUSTOM
|
Details
|
a stirred three neck flask (250 ml)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
fitted with a reflux condenser
|
Type
|
TEMPERATURE
|
Details
|
Heat
|
Type
|
TEMPERATURE
|
Details
|
The flask was heated
|
Type
|
STIRRING
|
Details
|
with stirring to 85° C
|
Type
|
CUSTOM
|
Details
|
to rise to about 100° C
|
Type
|
CUSTOM
|
Details
|
was adjusted to 95° C.
|
Type
|
TEMPERATURE
|
Details
|
this temperature was maintained throughout the preparation
|
Type
|
CONCENTRATION
|
Details
|
the bromide concentration
|
Type
|
CUSTOM
|
Details
|
The reaction was terminated when
|
Type
|
CONCENTRATION
|
Details
|
the bromide concentration
|
Name
|
|
Type
|
product
|
Smiles
|
[Br-].C(CCCCCCCCCCC)[N+]1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |